2-Chloro-N-ethyl-N-(propan-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-ethyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-4-9(6(2)3)7(10)5-8/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAATEMCJMFKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 Chloro N Ethyl N Propan 2 Yl Acetamide
Development of Synthetic Pathways for 2-Chloro-N-ethyl-N-(propan-2-yl)acetamide
The primary route for the synthesis of this compound involves the N-acylation of the secondary amine, N-ethyl-N-(propan-2-yl)amine, with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
Optimization of Reaction Conditions and Yields
The efficiency of the chloroacetylation of secondary amines is influenced by several factors, including the choice of solvent, the presence and nature of a base, reaction temperature, and the stoichiometry of the reactants. Generally, these reactions are performed in aprotic solvents such as dichloromethane (B109758) (DCM), diethyl ether, or toluene (B28343) to avoid unwanted side reactions with the highly reactive chloroacetyl chloride.
A crucial aspect of this synthesis is the inclusion of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases employed for this purpose include tertiary amines like triethylamine (B128534) or pyridine. An excess of the reactant amine itself can also serve as the base. researchgate.net
For sterically hindered secondary amines, such as N-ethyl-N-(propan-2-yl)amine, optimizing reaction conditions is key to achieving high yields. This may involve adjusting the temperature; while many acylation reactions proceed readily at room temperature, gentle heating or cooling may be necessary to control the reaction rate and minimize side products. The order of addition of reagents can also be important, with the slow addition of chloroacetyl chloride to a solution of the amine and base being a common practice. While specific yield data for the synthesis of this compound is not prominently available in the literature, similar reactions involving the chloroacetylation of secondary amines report yields ranging from moderate to excellent, contingent on the optimization of these conditions.
Table 1: Representative Reaction Conditions for Chloroacetylation of Amines
| Amine Substrate | Acylating Agent | Solvent | Base | Temperature | Yield (%) | Reference |
| Various aliphatic and aromatic amines | Chloroacetyl chloride | Aqueous | Excess amine | Room Temperature | Not specified | ijpsr.info |
| Substituted anilines | Chloroacetyl chloride | Acetic acid | None | Not specified | Moderate to good | researchgate.net |
| Substituted anilines | Chloroacetyl chloride | Benzene | Triethylamine | Not specified | Moderate to good | researchgate.net |
| 4-Aminoacetophenone | Chloroacetyl chloride | Toluene | Triethylamine | Not specified | Not specified | researchgate.net |
This table presents general conditions for the chloroacetylation of various amines and does not represent specific data for this compound.
Identification of Precursor Chemicals and Intermediates
The synthesis of this compound relies on two primary precursor chemicals:
N-ethyl-N-(propan-2-yl)amine: This secondary amine, also known as N-ethyldiisopropylamine or Hünig's base, is a sterically hindered, non-nucleophilic base commonly used in organic synthesis. wikipedia.org It can be prepared by the alkylation of diisopropylamine (B44863) with diethyl sulfate. wikipedia.org
Chloroacetyl chloride: This is a commercially available acyl chloride that serves as the source of the chloroacetyl group.
The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the secondary amine on the carbonyl carbon of chloroacetyl chloride. This intermediate then collapses, expelling a chloride ion and forming the final amide product along with hydrochloric acid. The base present in the reaction mixture neutralizes the HCl, driving the reaction to completion.
Synthesis of Structurally Modified Analogs of this compound
The structural framework of this compound offers several avenues for modification to generate a library of analogs with potentially diverse chemical properties. These modifications can include the introduction of chirality and the alteration of functional groups on the N-alkyl substituents.
Chiral Synthesis and Stereoisomeric Analysis
The parent molecule, this compound, is achiral. However, chirality can be introduced by modifying the N-alkyl groups. For instance, replacing the ethyl group with a chiral substituent, such as a (1-phenylethyl) group, would result in a chiral molecule.
The synthesis of such chiral analogs can be achieved through several stereoselective methods. One approach involves the use of a chiral secondary amine as a precursor in the chloroacetylation reaction. The stereochemical integrity of the amine would be maintained throughout the reaction, leading to an enantiomerically enriched or pure product.
Alternatively, asymmetric synthesis strategies could be employed to create the chiral center during the formation of the N-alkyl group itself, prior to the chloroacetylation step. Modern organic synthesis offers a plethora of methods for the asymmetric alkylation of amines or the stereoselective synthesis of chiral amines. nih.gov
The analysis of the resulting stereoisomers would typically involve techniques such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents to differentiate between the enantiomers or diastereomers.
Exploration of Functional Group Modifications
The ethyl and propan-2-yl groups of this compound can be replaced with a wide variety of other functionalized alkyl or aryl groups to explore the impact of these modifications on the molecule's properties.
This can be accomplished by starting with a different secondary amine precursor in the initial chloroacetylation reaction. A vast array of primary and secondary amines are commercially available or can be readily synthesized, allowing for the introduction of diverse functionalities, including:
Alkene or alkyne groups: These can serve as handles for further chemical transformations such as click chemistry or metathesis.
Aromatic rings: The introduction of phenyl or other aryl groups can influence the molecule's electronic properties and steric bulk. These rings can also be substituted with various functional groups.
Heterocycles: Incorporating nitrogen-, oxygen-, or sulfur-containing rings can introduce new potential binding sites and alter solubility.
Other functional groups: Esters, ethers, nitriles, and other functionalities can be incorporated into the N-alkyl side chains to fine-tune the molecule's polarity and reactivity.
The synthesis of these analogs would follow the same fundamental chloroacetylation methodology, with the primary variable being the structure of the starting secondary amine. The reactivity of the chosen amine and the potential for side reactions with the introduced functional groups would need to be considered when optimizing the reaction conditions.
Mechanistic Investigations of Biological Activity Associated with 2 Chloro N Ethyl N Propan 2 Yl Acetamide
Elucidation of Molecular Targets and Pathways
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. researchgate.netresearchgate.net VLCFAs are fatty acids with more than 18 carbon atoms that are essential components of various cellular structures, including membranes and surface waxes. nih.gov
The key enzymatic target of chloroacetamide herbicides is the VLCFA elongase complex, which is located in the endoplasmic reticulum. researchgate.net Specifically, these herbicides inhibit the condensing enzyme component of the elongase system, which is responsible for the initial step of fatty acid chain elongation. researchgate.netresearchgate.net This inhibition is believed to occur through the covalent binding of the chloroacetamide molecule to a reactive cysteine residue within the active site of the enzyme. nih.gov This irreversible binding effectively inactivates the enzyme, leading to a halt in VLCFA synthesis. researchgate.net
Studies on various chloroacetamides have demonstrated potent inhibition of VLCFA synthesis at nanomolar concentrations. researchgate.net For instance, metazachlor (B166288) has been shown to achieve 50% inhibition of VLCFA formation in cucumber and barley at concentrations between 10 and 100 nM. researchgate.net
Beyond VLCFA elongase, other enzymes have been identified as potential secondary targets for chloroacetamide herbicides. These include chalcone (B49325) synthase, a key enzyme in flavonoid biosynthesis, which also possesses a reactive cysteine in its active site that can be targeted by these herbicides. nih.gov Additionally, some studies suggest that chloroacetamides can inhibit glutathione (B108866) peroxidase 4 (GPX4), an enzyme crucial for protecting against lipid peroxidation. sciety.orgbiorxiv.org Computational docking analyses have indicated that compounds like acetochlor (B104951) can covalently bind to the active site of GPX4. sciety.orgresearchgate.net
Table 1: Potential Enzymatic Targets of Chloroacetamide Herbicides
| Enzyme | Pathway | Mechanism of Interaction | Reference |
|---|---|---|---|
| VLCFA Elongase (Condensing Enzyme) | Very-Long-Chain Fatty Acid Biosynthesis | Covalent binding to active site cysteine | researchgate.netresearchgate.netnih.gov |
| Chalcone Synthase | Flavonoid Biosynthesis | Covalent binding to active site cysteine | nih.gov |
| Glutathione Peroxidase 4 (GPX4) | Cellular Protection Against Lipid Peroxidation | Covalent binding to the active site | sciety.orgresearchgate.net |
Specific receptor binding studies for 2-Chloro-N-ethyl-N-(propan-2-yl)acetamide are not available. The primary mechanism of action for chloroacetamides is understood to be direct enzyme inhibition rather than interaction with specific cellular receptors. researchgate.netresearchgate.net
Cellular and Subcellular Effects of this compound
The inhibition of VLCFA synthesis by chloroacetamides leads to a cascade of cellular and subcellular effects. The depletion of VLCFAs disrupts the formation and integrity of cellular membranes, leading to increased permeability and instability. researchgate.net This can impair essential cellular processes and ultimately lead to cell death in susceptible organisms. researchgate.net
In plant cells, the lack of VLCFAs also affects the formation of cuticular waxes, which are crucial for preventing water loss and protecting against environmental stresses. nih.govcambridge.org This can contribute to the herbicidal effects observed with this class of compounds.
At the subcellular level, chloroacetamides have been shown to induce oxidative stress. For example, acetochlor exposure in human liver carcinoma (HepG2) cells led to a significant increase in reactive oxygen species (ROS) generation. nih.gov This oxidative stress can damage cellular components, including lipids, proteins, and DNA.
Furthermore, studies have indicated that chloroacetamides can induce protein misfolding. nih.govacs.org Exposure of human embryonic kidney (HEK293T) cells to acetochlor, alachlor, and propachlor (B1678252) resulted in the destabilization of numerous cellular proteins, particularly those with reactive cysteine residues. nih.govacs.org This disruption of proteostasis can further compromise cellular function. In some cell types, chloroacetamide treatment has been observed to cause cell cycle arrest. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogs
QSAR studies on chloroacetamide derivatives have been conducted to understand the relationship between their chemical structure and biological activity. nih.govnih.gov These studies have highlighted the importance of several physicochemical properties in determining the herbicidal and toxicological profiles of these compounds.
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), has been identified as a key factor. nih.govresearchgate.net A certain degree of lipophilicity is necessary for the compound to penetrate biological membranes and reach its target site. researchgate.net The total number of carbon atoms in the molecule and the nature of the hydrocarbon substituents significantly influence lipophilicity and, consequently, the biological profile. nih.gov
Other important descriptors in QSAR models for chloroacetamides include the shape and bulkiness of the substituents on the amide nitrogen, as well as the electronic properties (charges) of the amide group. researchgate.net The number of rotatable bonds has also been found to correlate with the toxicity of these compounds. nih.gov
Table 2: Key Physicochemical Descriptors in QSAR Models for Chloroacetamide Activity
| Descriptor | Influence on Biological Activity | Reference |
|---|---|---|
| Lipophilicity (log P) | Affects membrane penetration and target site access | nih.govresearchgate.net |
| Molecular Shape and Bulk | Steric hindrance can influence binding to the target enzyme | researchgate.net |
| Electronic Properties (Amide Group Charges) | May affect the reactivity and binding affinity | researchgate.net |
| Number of Rotatable Bonds | Correlates with toxicity | nih.gov |
The general structure of a chloroacetamide herbicide consists of a chloroacetyl group attached to a substituted nitrogen atom. The nature of the substituents on the nitrogen is crucial for its biological activity.
N-Alkyl and N-Aryl Substituents: The size, shape, and electronic nature of the groups attached to the nitrogen atom significantly impact the herbicidal efficacy. Steric factors around the nitrogen atom are thought to play a critical role in the compound's ability to fit into the active site of the target enzyme. researchgate.net
The Chloroacetyl Moiety: The presence of the chlorine atom is essential for the alkylating reactivity of the molecule, which allows it to form a covalent bond with the target enzyme. researchgate.net
Chirality: In many chloroacetamide herbicides that possess a chiral center, the biological activity is stereospecific. Often, one enantiomer (typically the S-isomer) is significantly more active than the other. researchgate.netresearchgate.net This indicates a specific three-dimensional interaction with the target enzyme.
Molecular docking studies have been employed to visualize the binding of chloroacetamide derivatives to the active site of VLCFA synthase. ekb.egresearchgate.net These studies have confirmed that the chloroacetamide moiety interacts with the active site, and the N-substituents occupy a hydrophobic pocket, influencing the binding affinity and inhibitory potency. ekb.eg For this compound, the ethyl and propan-2-yl groups on the nitrogen atom would be the key determinants of its specific activity profile within the chloroacetamide class.
Environmental Fate and Degradation Dynamics of 2 Chloro N Ethyl N Propan 2 Yl Acetamide
Abiotic Transformation Processes
Abiotic degradation involves non-biological pathways such as hydrolysis and photolysis, which can contribute to the transformation of propachlor (B1678252) in the environment.
Hydrolytic Degradation Pathways and Products
Propachlor is notably stable against hydrolytic degradation under typical environmental conditions. who.int Studies have shown that the compound does not undergo hydrolysis in sterile aqueous buffer solutions at pH levels of 5, 7, and 9 when incubated in the dark for 30 days at temperatures between 20.0-25.5°C. nih.gov This resistance to abiotic hydrolysis indicates that this pathway is not a significant route of dissipation for propachlor in aquatic or soil environments. epa.gov
Photolytic Decomposition Under Varied Light Conditions
Direct photolytic decomposition of propachlor in water when exposed to natural sunlight is not a significant degradation pathway. nih.gov In a 30-day study, propachlor in a sterile pH 7 buffered solution showed minimal degradation when irradiated with natural sunlight. nih.gov
However, in the presence of a photocatalyst such as titanium dioxide (TiO2), the light-induced degradation of propachlor is rapid. nih.gov This process, known as photocatalysis, follows pseudo-first-order kinetics and can achieve a degradation half-life of just 2.3 minutes under simulated solar irradiation. nih.gov The complete mineralization to carbon dioxide is slower, with less than 63% being achieved after 240 minutes of irradiation. nih.gov The transformation of the organic chlorine to chloride ions is rapid, reaching stoichiometric conversion within 30 minutes. nih.gov
The photocatalytic degradation of propachlor proceeds through several tentative routes: nih.gov
Dechlorination: The initial step can involve the removal of the chlorine atom to form a hydroxy or aliphatic derivative. nih.gov
Bond Rupture: Degradation can occur via the breaking of the amide bond or the N-C bond. nih.gov
Hydrogen Abstraction: Hydroxyl radicals can abstract a hydrogen atom, leading to the formation of a peroxyl radical and subsequent decomposition. nih.gov
Biotic Degradation in Environmental Compartments
Biotic degradation, primarily through microbial activity, is the principal mechanism for the dissipation of propachlor from soil and water. who.intepa.govnih.gov The rate and extent of this degradation are influenced by environmental factors such as temperature, soil moisture, and the presence of a viable microbial population. who.int In soil, the half-life of propachlor can be less than three days, with a 50% field dissipation rate occurring within 1 to 6 days under favorable conditions. nih.govepa.gov
Microbial Metabolism of 2-Chloro-N-ethyl-N-(propan-2-yl)acetamide in Soil and Water
Microorganisms in soil and aquatic systems utilize propachlor as a source of carbon and energy, leading to its breakdown and mineralization. nih.gov This metabolic process is considered the primary reason for the relatively short persistence of propachlor in environments with active microbial populations. who.intepa.gov
Identification of Microbial Species Involved in Biodegradation
Researchers have isolated and identified several species of bacteria and fungi capable of degrading propachlor. These microorganisms have demonstrated the ability to break down the herbicide, often using it as a sole carbon source.
Identified Propachlor-Degrading Microorganisms
| Kingdom | Genus/Species | Strain | Environment | Reference |
|---|---|---|---|---|
| Bacteria | Pseudomonas sp. | PEM1 | Soil | nih.govasm.org |
| Bacteria | Acinetobacter sp. | BEM2 | Soil | nih.gov |
| Bacteria | Pseudomonas sp. | GCH1 | Soil | asm.org |
| Bacteria | Moraxella sp. | DAK3 | Soil | nih.govasm.org |
| Bacteria | Xanthobacter sp. | MAB2 | Soil | nih.govasm.org |
Characterization of Microbial Metabolites and Degradation Kinetics
The microbial breakdown of propachlor results in the formation of various intermediate metabolites, which differ depending on the microbial species and the specific enzymatic pathway employed. The initial step in several bacterial pathways involves dehalogenation, removing the chlorine atom from the acetamide (B32628) group. nih.gov
Studies on Pseudomonas strain PEM1 and Acinetobacter strain BEM2 have revealed two distinct degradation pathways following the initial dehalogenation to N-isopropylacetanilide. nih.gov
Pathway in Pseudomonas sp. PEM1: This strain metabolizes propachlor through intermediates including acetanilide, acetamide, and catechol. nih.gov
Pathway in Acinetobacter sp. BEM2: This strain follows a different route, producing N-isopropylaniline, isopropylamine (B41738), and catechol. nih.gov
In a co-culture of Moraxella sp. (DAK3) and Xanthobacter sp. (MAB2), strain DAK3 was found to metabolize propachlor, releasing the metabolite 2-chloro-N-isopropylacetamide, which strain MAB2 could then utilize for growth. nih.gov The fungus Fusarium oxysporum has been shown to degrade propachlor via dehalogenation, producing 2-hydroxy-N-isopropylacetanilide as a metabolite. nih.gov
Key Microbial Metabolites of Propachlor
| Microbial Species | Key Metabolites Identified | Reference |
|---|---|---|
| Pseudomonas sp. PEM1 | N-isopropylacetanilide, Acetanilide, Acetamide, Catechol | nih.gov |
| Acinetobacter sp. BEM2 | N-isopropylacetanilide, N-isopropylaniline, Isopropylamine, Catechol | nih.gov |
| Moraxella sp. DAK3 | 2-chloro-N-isopropylacetamide | nih.gov |
| Fusarium oxysporum | 2-hydroxy-N-isopropylacetanilide, bis(N-isopropylanilido-N-carboxymethylene) oxide | nih.gov |
The kinetics of propachlor biodegradation have been characterized for several bacterial strains, providing insight into the efficiency of the metabolic process. Both Pseudomonas strain PEM1 and Acinetobacter strain BEM2 exhibit rapid growth on propachlor. nih.gov
Biodegradation Kinetic Parameters for Selected Bacterial Strains
| Bacterial Strain | Generation Time (on propachlor) | K_s_ (mM) | Specific Rate of Metabolism | Reference |
|---|---|---|---|---|
| Pseudomonas sp. PEM1 | 3.4 h | 0.17 ± 0.04 | Not Reported | nih.gov |
| Acinetobacter sp. BEM2 | 3.1 h | 0.3 ± 0.07 | Not Reported | nih.gov |
Plant Uptake, Translocation, and Metabolism of this compound
The environmental behavior of this compound, a member of the chloroacetamide herbicide family, is critically influenced by its interaction with plants. Understanding the processes of absorption, distribution, and metabolic breakdown within plant systems is essential for assessing its efficacy and potential for environmental persistence. While specific studies on this compound are limited, extensive research on structurally similar chloroacetamides, such as propachlor, provides significant insights into these dynamics.
Absorption and Distribution within Plant Tissues
Chloroacetamide herbicides are primarily absorbed by emerging shoots and roots of weeds. The uptake is a passive process, with the herbicide moving along with water into the plant tissues. Once inside the plant, these compounds exhibit systemic properties, meaning they can be translocated throughout the plant.
Research on analogous compounds indicates that the distribution is not uniform. For instance, studies on propachlor in sorghum have shown that following uptake, the concentration of the herbicide and its metabolites is generally higher in the foliage than in the grain. In one study, the uptake of ¹⁴C-labelled propachlor in sorghum grown in treated soil resulted in concentrations of 9.5 mg/kg in the foliage and 0.5 mg/kg in the grain (dry weight). This differential distribution is a key factor in the selectivity and mode of action of these herbicides.
The efficiency of uptake and translocation can be influenced by various factors, including soil type, organic matter content, and the plant species itself. The developmental stage of the plant and environmental conditions such as temperature and day length also play a role in the rate of pesticide uptake and its subsequent movement within the plant.
Plant Metabolite Identification and Conjugation Pathways
Once absorbed, this compound, like other chloroacetamides, undergoes rapid and extensive metabolism within the plant. This metabolic process is a primary mechanism of detoxification for tolerant plant species. The principal pathway for the initial breakdown of chloroacetamides in plants is through conjugation with glutathione (B108866) (GSH), a tripeptide composed of glutamate, cysteine, and glycine. This reaction is catalyzed by the enzyme glutathione S-transferase (GST).
The conjugation of the herbicide with glutathione results in the formation of a more water-soluble and less phytotoxic compound. This initial conjugate can then undergo further enzymatic degradation, leading to the formation of cysteine and other water-soluble metabolites. These metabolites are often sequestered within the plant's vacuoles or incorporated into cell wall components, effectively removing them from active metabolic pathways.
Studies on various plant species, including corn, sorghum, sugarcane, and barley, have demonstrated that the metabolic pathways for chloroacetamides are broadly similar, especially in the initial hours following exposure. The primary metabolites identified are typically water-soluble and include oxanilic and sulfonic acids. The N-isopropylaniline moiety of propachlor, for example, has been observed to remain intact during this metabolic process.
The table below summarizes the key metabolites formed during the plant metabolism of chloroacetamide herbicides, which are expected to be analogous for this compound.
| Metabolic Phase | Key Molecules Involved | Resulting Metabolites | Significance |
| Phase I (Initial Conjugation) | Glutathione (GSH), Glutathione S-transferase (GST) | Glutathione conjugate | Detoxification, increased water solubility |
| Phase II (Further Degradation) | Peptidases | Gamma-glutamylcysteine conjugate, Cysteine conjugate | Further breakdown of the initial conjugate |
| Phase III (Sequestration/Final Products) | Various enzymes | Oxanilic acids, Sulfonic acids | Sequestration in vacuoles, incorporation into cell wall |
Environmental Persistence and Mobility Assessment
The persistence and mobility of this compound in the environment are largely dictated by its interactions with soil components and its potential for movement through the soil profile.
Soil Adsorption-Desorption Characteristics
The extent to which this compound is bound to soil particles is a critical factor in its environmental fate. Adsorption to soil colloids, which include clay and organic matter, reduces the amount of the herbicide in the soil solution, thereby affecting its availability for plant uptake, microbial degradation, and leaching.
For chloroacetamide herbicides in general, adsorption is influenced by the physicochemical properties of the herbicide and the characteristics of the soil. The adsorption process is typically reversible, with an equilibrium established between the herbicide in the soil solution and that bound to soil particles.
Studies on a range of chloroacetamides, including acetochlor (B104951), alachlor, metolachlor (B1676510), and propachlor, have shown that the Freundlich equation can effectively describe their adsorption isotherms in various soils. The adsorption coefficient, often denoted as Kd or Kf, generally increases with higher soil organic carbon content. On different soil components, the adsorption of these herbicides was found to be greater on soil humic acid than on clay. The order of adsorption on soils and soil humic acids was determined to be: metolachlor > acetochlor > propachlor > alachlor. nih.gov
The table below presents hypothetical adsorption coefficient (Koc) values for this compound in different soil types, based on typical values for chloroacetamide herbicides.
| Soil Type | Organic Carbon (%) | Clay Content (%) | Hypothetical Koc (mL/g) | Adsorption Potential |
| Sandy Loam | 1.5 | 10 | 150 | Moderate |
| Silt Loam | 2.5 | 20 | 250 | High |
| Clay Loam | 3.0 | 35 | 350 | Very High |
| Silty Clay | 2.0 | 45 | 300 | High |
Leaching Potential in Different Soil Types
The potential for this compound to move downward through the soil profile and potentially reach groundwater is a significant environmental concern. Leaching is influenced by the herbicide's water solubility, its adsorption to soil, and the amount and frequency of rainfall or irrigation.
Generally, chloroacetamide herbicides are considered to have a moderate potential for leaching. who.int However, this can vary significantly depending on the soil type. In soils with low organic matter and clay content, such as sandy soils, the herbicide is less strongly adsorbed and therefore more prone to leaching. Conversely, in soils rich in organic matter and clay, the herbicide is more tightly bound, reducing its mobility.
Research on propachlor has shown that its mobility is highly dependent on soil composition. In laboratory column studies, 89.5% of the applied ¹⁴C-propachlor leached through a sandy loam soil, whereas only 5.4% leached through a silty clay loam. inchem.org This highlights the critical role of soil texture and composition in determining the leaching potential of chloroacetamide herbicides. While the parent compound may show limited leaching under normal conditions, its more water-soluble metabolites, such as oxanilic and sulfonic acids, have a higher potential to be mobile and persist in groundwater. epa.gov
The following table provides a qualitative assessment of the leaching potential of this compound in different soil types, based on the behavior of similar chloroacetamide herbicides.
| Soil Type | Adsorption Potential | Permeability | Leaching Potential |
| Sandy | Low | High | High |
| Loamy | Moderate | Moderate | Moderate |
| Clayey | High | Low | Low |
Analytical Methodologies for 2 Chloro N Ethyl N Propan 2 Yl Acetamide in Complex Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 2-Chloro-N-ethyl-N-(propan-2-yl)acetamide from co-extracted matrix interferences. Both gas and liquid chromatography offer viable pathways for its separation, with the choice often depending on the sample matrix, required sensitivity, and available instrumentation.
Gas chromatography is a well-established technique for the analysis of semi-volatile compounds like chloroacetamides. miamioh.edu The development of a GC method for this compound involves optimizing the stationary phase, temperature program, and detector to achieve efficient separation and sensitive detection.
Commonly, capillary columns with a non-polar or semi-polar stationary phase are employed. For instance, a DB-5 or similar 5% phenyl-polysiloxane column is often suitable for separating a wide range of organic compounds. hmdb.ca Nitrogen-specific detectors (NPD), also known as thermionic specific detectors (TSD), provide enhanced selectivity and sensitivity for nitrogen-containing compounds like chloroacetamides. hmdb.ca Alternatively, an electron capture detector (ECD) can be used, as it is highly sensitive to halogenated compounds. For unambiguous confirmation, coupling GC with a mass spectrometer (GC-MS) is the preferred approach. oregonstate.edunist.gov
A typical GC method would involve a temperature program that starts at a lower temperature to trap the analyte at the head of the column and then ramps up to elute the compound and any other components.
Table 1: Illustrative GC Method Parameters for Chloroacetamide Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film | Provides efficient separation of semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |
| Injection Mode | Splitless | Maximizes transfer of the analyte onto the column for trace analysis. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 10 °C/min | Separates analytes based on their boiling points and interaction with the stationary phase. |
| Detector | Mass Spectrometer (MS) or Nitrogen Phosphorus Detector (NPD) | Provides selective and sensitive detection. |
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), is an excellent alternative for analyzing chloroacetamides, especially for samples that are not amenable to the high temperatures of GC. Reverse-phase (RP) chromatography is the most common mode used. uq.edu.au
In RP-HPLC, a non-polar stationary phase, such as a C18 (ODS) column, is used with a polar mobile phase. libretexts.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. uq.edu.aulibretexts.org Isocratic elution (constant mobile phase composition) or gradient elution (changing composition) can be used to achieve the desired separation. Detection is commonly performed using an ultraviolet (UV) detector, as the acetamide (B32628) structure possesses a chromophore. hmdb.calibretexts.org For enhanced selectivity and sensitivity, particularly in complex matrices, coupling the LC system to a tandem mass spectrometer (LC-MS/MS) is the state-of-the-art approach. epa.gov
Table 2: Example LC Method Parameters for Chloroacetamide Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., Hypersil ODS), 250 x 4.6 mm, 5 µm | Standard reverse-phase column for separating moderately polar organic compounds. libretexts.org |
| Mobile Phase | Acetonitrile and Water (e.g., 75:25 v/v) libretexts.org | Polar mobile phase for reverse-phase separation. Formic or acetic acid may be added for MS compatibility. uq.edu.au |
| Flow Rate | 0.6 - 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 210-235 nm hmdb.calibretexts.org or Tandem MS (LC-MS/MS) epa.gov | UV detection provides good sensitivity; MS/MS provides superior selectivity and confirmation. |
| Column Temp. | Ambient or slightly elevated (e.g., 30-40 °C) | Improves peak shape and reduces run time. |
Spectroscopic Identification and Quantification
While chromatography separates the target analyte, spectroscopy provides the means for its unequivocal identification and accurate quantification.
Mass spectrometry, particularly when used as a detector for GC or LC, is a powerful tool for the analysis of this compound. It provides information about the molecular weight and structure of the analyte. In GC-MS, electron ionization (EI) is commonly used, which generates a characteristic fragmentation pattern that serves as a chemical fingerprint.
For this compound, key fragments would be expected from the cleavage of the C-Cl bond, the loss of the chloromethyl group (-CH₂Cl), and fragmentation of the N-alkyl side chains. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument only monitors for specific, characteristic ions, which significantly enhances sensitivity and reduces matrix interference. oregonstate.edu In LC-MS/MS, electrospray ionization (ESI) is common, and the use of multiple reaction monitoring (MRM) provides exceptional selectivity by monitoring a specific fragmentation of a specific parent ion. epa.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation and confirmation of organic molecules. While not typically used for routine quantification in complex matrices due to its lower sensitivity compared to MS, it is indispensable for characterizing reference standards.
For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment. The N-ethyl group would produce a quartet and a triplet. The N-propan-2-yl (isopropyl) group would show a septet (or multiplet) for the single CH proton and a doublet for the six equivalent methyl protons. The chloromethyl (-CH₂Cl) group would appear as a singlet.
The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. Due to the molecule's structure, one would expect six distinct signals: two for the ethyl group, two for the isopropyl group, one for the chloromethyl carbon, and one for the carbonyl carbon of the acetamide group.
Table 3: Predicted ¹H and ¹³C NMR Signals for this compound
| Group | Predicted ¹H NMR Signal | Predicted ¹³C NMR Signal |
|---|---|---|
| N-CH₂CH₃ | Quartet (~3.4 ppm) | Signal for N-CH₂ |
| N-CH₂CH₃ | Triplet (~1.2 ppm) | Signal for CH₃ |
| N-CH(CH₃)₂ | Septet (~4.0 ppm) | Signal for N-CH |
| N-CH(CH₃)₂ | Doublet (~1.1 ppm) | Signal for CH₃ (equivalent) |
| CO-CH₂Cl | Singlet (~4.1 ppm) | Signal for CH₂Cl |
| C=O | (No proton signal) | Signal for C=O (~170 ppm) |
Sample Preparation and Extraction Protocols for Environmental and Biological Samples
The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances prior to instrumental analysis. chemicalbook.com The complexity of environmental (e.g., soil, water) and biological (e.g., plant tissue) samples makes this a critical step.
For water samples, solid-phase extraction (SPE) is a widely used technique. sigmaaldrich.com A water sample is passed through a cartridge containing a solid sorbent, such as C18-bonded silica, which retains the analyte. epa.gov After washing the cartridge to remove interferences, the analyte is eluted with a small volume of an organic solvent. This process effectively concentrates the analyte and cleans up the sample. sigmaaldrich.com
For solid samples like soil, extraction is often performed using a solvent or solvent mixture. Techniques include:
Soxhlet Extraction: A classic and exhaustive method where the sample is continuously extracted with a refluxing solvent, such as an acetonitrile/water mixture, over many hours. hmdb.ca
Liquid-Liquid Extraction (LLE): The sample is shaken with an immiscible organic solvent (e.g., methylene (B1212753) chloride) to partition the analyte into the organic phase. herts.ac.uk
Dispersive Solid-Phase Extraction (dSPE): Often used as a cleanup step after an initial solvent extraction, this technique involves adding a sorbent to the extract, shaking, and centrifuging to remove interferences. It is a key part of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. nist.gov
Supramolecular Solvent (SUPRAS) Microextraction: A modern approach using nano-structured liquids to extract herbicides from soil samples, offering high recovery with minimal solvent use. chemicalbook.com
Biological samples, such as plant tissues, can be extracted with solvents like acetone (B3395972) or isopropanol, followed by cleanup steps such as column chromatography using materials like Florisil to remove pigments and lipids. docbrown.info
Table 4: Common Extraction Techniques for Complex Matrices
| Technique | Matrix | Principle | Common Solvents/Sorbents |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Water | Analyte is adsorbed onto a solid sorbent from the aqueous phase and then eluted with a solvent. epa.gov | C18, Polymeric Sorbents; Elution with Ethyl Acetate, Methanol. |
| Liquid-Liquid Extraction (LLE) | Water, Soil Extracts | Analyte partitions from an aqueous phase into an immiscible organic solvent based on relative solubility. herts.ac.uk | Dichloromethane (B109758), Ethyl Acetate. |
| Soxhlet Extraction | Soil, Solid Waste | Continuous extraction with a fresh portion of hot solvent, providing exhaustive extraction. hmdb.ca | Acetonitrile/Water, Acetone/Hexane. |
| Dispersive SPE (dSPE) | Soil/Food Extracts | Cleanup step where sorbents are mixed directly with the extract to remove interferences like fats and pigments. nist.gov | PSA (Primary Secondary Amine), C18, GCB (Graphitized Carbon Black). |
Validation of Analytical Methods: Precision, Accuracy, and Detection Limits
The validation of analytical methods is a critical process to ensure the reliability and suitability of the procedures for their intended purpose, which is the quantitative determination of this compound, commonly known as propachlor (B1678252), in complex matrices. This validation process assesses specific performance parameters, primarily precision, accuracy, and detection limits, to guarantee that the method is robust, credible, and reproducible. Regulatory guidelines, such as those from the European Union, often stipulate that recovery values should be within the 70-120% range with a relative standard deviation (RSD) of less than 20% for pesticide residue analysis. aensiweb.comdergipark.org.tr
Precision
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD), which is a measure of the repeatability and reproducibility of the method.
In a study validating a gas chromatography-tandem mass spectrometry (GC-MSMS) method for the analysis of 203 pesticides in soil, the precision for propachlor was determined at three different spiking concentrations. The method demonstrated excellent repeatability, with RSD values well within the generally accepted limit of ≤20%. aensiweb.com
The precision data for the analysis of propachlor in soil is summarized below:
| Spiking Level (mg/kg) | Relative Standard Deviation (RSD) |
| 0.01 | 6% |
| 0.05 | 10% |
| 0.1 | 2% |
This table was generated based on data from a study on the validation of an analytical method for pesticide residues in soil. aensiweb.com
Accuracy
Accuracy refers to the closeness of the mean of a set of results to the actual or true value. In the context of analytical chemistry, it is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the analytical method is calculated.
For propachlor, recovery studies in a soil matrix have shown high levels of accuracy. The mean recoveries at various concentration levels were consistently within the acceptable range of 70-120%, indicating the method's capability to accurately quantify the analyte in this complex environmental matrix. aensiweb.com
The accuracy data, presented as mean recovery percentages, for propachlor in soil is as follows:
| Spiking Level (mg/kg) | Mean Recovery (%) |
| 0.01 | 78% |
| 0.05 | 66% |
| 0.1 | 99% |
This table was generated based on data from a study validating a multi-residue method for pesticides in soil. aensiweb.com
Detection Limits
The detection limit of an analytical method is the lowest quantity of a substance that can be distinguished from the absence of that substance (a blank value) with a stated confidence level. Key metrics include the Limit of Detection (LOD), which is the lowest concentration that can be reliably detected, and the Limit of Quantitation (LOQ), the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.
For the analysis of propachlor, a gas chromatography method has demonstrated a detection sensitivity of 0.02 ppm in matrices such as maize, potatoes, water, and soil. nih.gov A more comprehensive study established a limit of quantitation (LOQ) for propachlor in soil samples at 0.01 mg/kg. aensiweb.com This low LOQ indicates the method's high sensitivity and its suitability for detecting trace amounts of the herbicide in environmental samples. aensiweb.com
Interactions of 2 Chloro N Ethyl N Propan 2 Yl Acetamide with Biological Systems and Other Chemicals
Interactions with Plant Physiological Processes (excluding direct phytotoxic effects)
While the primary function of 2-Chloro-N-ethyl-N-(propan-2-yl)acetamide is to act as a selective, pre-emergence herbicide for the control of annual grasses and some broadleaf weeds, its interactions with plant physiology extend beyond its intended lethal effects on target species. The compound is absorbed by the shoots of germinating plants, where it inhibits protein synthesis. agropages.com However, in non-target crops or at sub-lethal concentrations, more subtle physiological and biochemical responses can be observed.
Herbicides, in general, can induce a variety of stress responses in plants, even in tolerant species. These can include alterations in carbon and nitrogen metabolism, which may lead to a reduction in the synthesis and translocation of essential metabolites. researchgate.net Although specific research on the non-phytotoxic physiological effects of Propisochlor is limited, general responses to chloroacetamide herbicides can be inferred. For instance, exposure to herbicides can lead to oxidative stress in plants, prompting an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD) as a defense mechanism. nih.gov
Furthermore, the uptake of essential nutrients by crop plants can be influenced by the presence of herbicides in the soil. chemijournal.com Some herbicides have been shown to interfere with the uptake and translocation of micronutrients like manganese, iron, zinc, and boron. nih.gov This interference can occur through chelation of the nutrients by the herbicide molecule in the soil or within the plant tissues, potentially affecting crop health and vigor even in the absence of visible phytotoxic symptoms. nih.gov The specific impact of this compound on the nutrient uptake and antioxidant systems of tolerant crops remains an area requiring more detailed investigation.
Influence on Soil Microbiological Communities and Processes
The fate and impact of this compound in the soil environment are significantly mediated by soil microorganisms. The compound is known to be decomposed by microbial action, with a typical soil half-life (DT50) of approximately 10 to 15 days, indicating it is non-persistent. agropages.comherts.ac.uk This biodegradation is a crucial process for the removal of the herbicide from the environment. weedsmart.org.au
Generally, pesticides can have varied effects on soil microbial communities and their enzymatic activities, ranging from inhibition to stimulation or no significant impact. frontiersin.orgsemanticscholar.orgresearchgate.net Some studies suggest that Propisochlor is not dangerous to soil microorganisms at recommended application rates. agropages.com However, the introduction of any xenobiotic compound can cause shifts in the microbial community structure. For instance, some microbial populations may be able to utilize the herbicide as a source of carbon or nitrogen, leading to their proliferation, while more sensitive species may decline. nih.govresearchgate.net
Research on other chloroacetamide herbicides, such as metolachlor (B1676510), indicates that they can be utilized as a growth substrate by certain bacterial strains, which harbor specific genes for their degradation. researchgate.net The application of herbicides can also influence the activity of soil enzymes that are crucial for nutrient cycling. semanticscholar.org For example, the application of the fungicide prochloraz (B1679089) has been shown to increase soil enzymatic activities as it can be used by bacterial communities as a source of energy and nutrients. nih.govresearchgate.net While specific data on the comprehensive effects of this compound on the diversity and function of soil microbial communities is not extensively detailed in publicly available literature, the existing information suggests a low risk when used according to guidelines. agropages.comfrontiersin.org
Below is a table summarizing the known effects of Propisochlor on soil microorganisms and their processes.
| Parameter | Effect of this compound | References |
| Persistence in Soil | Non-persistent, with a typical DT50 of 10-15 days. | agropages.comherts.ac.uk |
| Primary Degradation Pathway | Decomposed by microbial action. | agropages.com |
| General Impact on Soil Microorganisms | Considered not dangerous at recommended application rates. | agropages.com |
Co-application Effects with Other Chemical Agents: Synergism and Antagonism
The application of this compound in combination with other chemical agents, such as other herbicides or safeners, can lead to synergistic or antagonistic interactions. These interactions can affect the efficacy of weed control and the safety of the crop. scielo.brnih.gov
A study conducted in Brazil evaluated the efficacy of Propisochlor alone and in combination with atrazine (B1667683) or terbuthylazine (B1195847) for weed control in corn. The results indicated that pre-emergence applications of Propisochlor, both alone and in mixtures, effectively controlled key weed species such as Brachiaria plantaginea, Digitaria horizontalis, Eleusine indica, Amaranthus viridis, and Bidens pilosa, with no adverse effects on the corn crop. weedcontroljournal.org This suggests a lack of antagonism in terms of crop safety and at least an additive, if not synergistic, effect on weed control.
Furthermore, a patent has described a herbicide composition containing Propisochlor and metazachlor (B166288), which is claimed to have a synergistic effect. This mixture is reported to provide significantly better control of annual grass weeds and broadleaf weeds in rape fields compared to the individual components, while also reducing the required application rates of each active substance. google.com
The concept of synergism and antagonism is crucial in pest management. Synergism occurs when the combined effect of two or more chemicals is greater than the sum of their individual effects, while antagonism results in a combined effect that is less than the sum of their individual effects. scielo.brnih.gov
The following table provides examples of the co-application effects of this compound with other chemical agents.
| Co-applied Chemical Agent | Type of Interaction | Observed Effect | References |
| Atrazine | Additive/Synergistic (on weeds), No antagonism (on corn) | Effective pre-emergence control of various weed species without crop injury. | weedcontroljournal.org |
| Terbuthylazine | Additive/Synergistic (on weeds), No antagonism (on corn) | Effective pre-emergence control of various weed species without crop injury. | weedcontroljournal.org |
| Metazachlor | Synergistic | Enhanced control of annual grass and broadleaf weeds in rape fields at reduced application rates. | google.com |
Advanced Research Avenues for 2 Chloro N Ethyl N Propan 2 Yl Acetamide
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling offer powerful in-silico tools to predict and analyze the behavior of 2-Chloro-N-ethyl-N-(propan-2-yl)acetamide at an atomic level. These studies can provide critical insights into its electronic structure, reactivity, and interactions with biological macromolecules, guiding further experimental research.
Detailed research findings from computational approaches applied to similar chloroacetamide molecules suggest that these methods can elucidate key molecular properties. For instance, Density Functional Theory (DFT) is often employed to calculate optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. Molecular docking simulations can be used to predict the binding affinity and orientation of this compound within the active sites of specific enzymes, potentially identifying new biological targets. Furthermore, Absorption, Distribution, Metabolism, and Excretion (ADME) properties can be computationally predicted to assess the compound's pharmacokinetic profile.
| Computational Method | Research Objective | Predicted Parameters |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Optimized geometry, HOMO-LUMO energy gap, electrostatic potential maps. |
| Molecular Docking | Identify potential biological targets and binding modes. | Binding affinity scores, protein-ligand interactions (e.g., hydrogen bonds). |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on molecular structure. | Correlations between molecular descriptors and herbicidal or other activities. |
| Molecular Dynamics (MD) Simulation | Analyze the dynamic behavior and stability of the molecule in a biological environment. | Conformational changes over time, stability of ligand-protein complexes. |
Isotopic Labeling Applications for Metabolic Pathway Elucidation
Understanding the metabolic fate of this compound in various biological systems is crucial. Isotopic labeling is a powerful technique that allows researchers to trace the journey of the molecule and its transformation products. nih.gov By replacing one or more atoms in the molecule with their stable heavy isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N), the compound and its subsequent metabolites can be unambiguously tracked using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net
This methodology is instrumental in confirming and refining our understanding of its metabolic pathways. In soil bacteria, for example, studies have identified two distinct degradation pathways. nih.gov One pathway, observed in Pseudomonas species, proceeds through the formation of intermediates such as N-isopropylacetanilide, acetanilide, acetamide (B32628), and catechol. nih.gov A different pathway in Acinetobacter species involves the accumulation of N-isopropylacetanilide, N-isopropylaniline, and isopropylamine (B41738) before ring cleavage. nih.gov In plants and animals, a primary detoxification mechanism involves conjugation with glutathione (B108866), a reaction mediated by glutathione-S-transferase enzymes. nih.gov
Isotopic labeling studies would enable precise quantification of the flux through these different pathways, identify previously unknown metabolites, and clarify how environmental conditions affect the degradation process. For instance, a ¹³C-labeled phenyl ring in this compound could be used to trace the fate of the aromatic portion of the molecule, confirming its mineralization to carbon dioxide. nih.gov
| Metabolite | Observed in Bacterial Strain | Metabolic Step |
|---|---|---|
| N-isopropylacetanilide | Pseudomonas sp. PEM1, Acinetobacter sp. BEM2 | Dechlorination |
| Acetanilide | Pseudomonas sp. PEM1 | Deisopropylation |
| Acetamide | Pseudomonas sp. PEM1 | Amide hydrolysis |
| N-isopropylaniline | Acinetobacter sp. BEM2 | Decarbonylation |
| Isopropylamine | Acinetobacter sp. BEM2 | Dealkylation |
| Catechol | Pseudomonas sp. PEM1, Acinetobacter sp. BEM2 | Ring hydroxylation and cleavage |
Exploration of Novel Applications Based on Mechanistic Insights
A thorough understanding of the mechanism of action of this compound can serve as a foundation for exploring novel applications beyond its traditional use. The primary mechanism of this compound is the inhibition of nascent protein biosynthesis. cambridge.org This effect on protein synthesis occurs before any significant reduction in RNA synthesis, pointing to a direct impact on the translational machinery. cambridge.org Additionally, its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell formation. herts.ac.uk
This specific inhibitory profile opens up avenues for rational drug design and development in other fields. For example, the inhibition of protein synthesis is a hallmark of many antibiotics that target bacterial ribosomes. By understanding the precise molecular target of this compound within the protein synthesis pathway, it may be possible to design derivatives with selective antimicrobial activity. Similarly, since uncontrolled protein synthesis is a feature of cancer cells, compounds that interfere with this process are valuable as potential chemotherapeutic agents. The chloroacetamide functional group is a known electrophile that can react with nucleophilic residues in proteins, such as cysteine. This reactivity could be harnessed to design covalent inhibitors for specific enzymes implicated in disease.
| Known Mechanism | Potential Novel Application Area | Rationale for Exploration |
|---|---|---|
| Inhibition of protein biosynthesis cambridge.org | Antimicrobial Agent Development | Many antibiotics function by targeting bacterial protein synthesis. Derivatives could be optimized for selective activity against microbial pathogens. |
| Inhibition of cell formation and division herts.ac.uk | Anticancer Research | Targeting cell division and protein synthesis are established strategies in oncology. The compound could serve as a scaffold for developing new antineoplastic agents. |
| Reactivity of the 2-chloro group with nucleophiles nih.gov | Enzyme Inhibitor Design | The electrophilic nature of the chloroacetyl group can be used to design targeted covalent inhibitors for enzymes with nucleophilic residues in their active sites. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-N-ethyl-N-(propan-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology :
-
Route 1 : React chloroacetyl chloride with N-ethyl-N-isopropylamine in dichloromethane (DCM) using a base like triethylamine to neutralize HCl byproducts. Monitor reaction progress via TLC .
-
Route 2 : Utilize a condensation reaction between 2-chloroacetic acid and N-ethyl-N-isopropylamine in the presence of EDCI/DMAP as coupling agents, as described for analogous iodoacetamide derivatives .
-
Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DCM), temperature (room temperature vs. reflux), and stoichiometry. For example, K₂CO₃ in acetonitrile at room temperature achieved 24-hour completion for similar acetamide syntheses .
- Data Table :
| Method | Reagents | Solvent | Time (h) | Yield* |
|---|---|---|---|---|
| Route 1 | Chloroacetyl chloride, Et₃N | DCM | 4–6 | ~70% (estimated) |
| Route 2 | EDCI, DMAP | DCM | 12–24 | ~50% (analogous to ) |
*Yields extrapolated from related syntheses.
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology :
- IR Spectroscopy : Identify characteristic peaks for C=O (~1650–1700 cm⁻¹) and C-Cl (~550–750 cm⁻¹) .
- NMR :
- ¹H NMR : Detect ethyl (δ 1.0–1.3 ppm, triplet) and isopropyl (δ 1.1–1.4 ppm, doublet) groups. The CH₂Cl group appears as a singlet near δ 4.0 ppm .
- ¹³C NMR : Confirm carbonyl (δ ~165–170 ppm) and chloroethyl (δ ~40–45 ppm) carbons .
- HRMS : Validate molecular weight (C₇H₁₃ClNO, theoretical 176.06 g/mol) with <2 ppm error .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodology :
- Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity of chloroacetamides.
- Store under inert atmosphere (N₂/Ar) to prevent hydrolysis. Avoid exposure to moisture, as chloroacetamides may degrade to acetic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from ethyl/isopropyl groups. For example, HSQC can correlate CH₂Cl protons with carbon signals .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated for N-(4-fluorophenyl)-2-chloroacetamide .
- Dynamic NMR : Study rotational barriers of the amide bond if temperature-dependent splitting is observed .
Q. What strategies minimize byproduct formation during synthesis?
- Methodology :
-
Byproduct Source : Over-alkylation or hydrolysis of the chloro group.
-
Mitigation :
-
Use anhydrous solvents (e.g., DCM dried over molecular sieves) to prevent hydrolysis .
-
Optimize reaction time: Shorter durations (4–6 hours) reduce side reactions, as seen in analogous acetamide syntheses .
-
Employ scavengers (e.g., polymer-bound sulfonic acid) to trap excess reagents .
- Data Table :
| Condition | Byproduct Yield* | Mitigation Strategy |
|---|---|---|
| Moisture | 15–20% | Anhydrous solvents, inert atmosphere |
| Excess Chloroacetyl Chloride | 10% | Scavengers (e.g., polymer-bound base) |
*Estimated from analogous reactions.
Q. How do steric effects from ethyl/isopropyl substituents influence nucleophilic substitution at the chloro site?
- Methodology :
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., N,N-dimethyl-2-chloroacetamide) using nucleophiles like NaN₃ in DMF.
- DFT Calculations : Model transition states to quantify steric hindrance. For example, the isopropyl group may increase activation energy by 5–10 kcal/mol .
- Experimental Data : In analogous compounds, bulky substituents reduce SN2 reactivity by >50% compared to linear alkyl groups .
Q. What computational tools can predict the compound’s biological interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., enzymes with nucleophilic active sites).
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. For example, chloroacetamides show strong binding to cysteine proteases due to covalent adduct formation .
Methodological Best Practices
- Synthesis : Prioritize coupling agents (EDCI/DMAP) over direct acyl chloride reactions for higher yields in polar aprotic solvents .
- Characterization : Combine HRMS with 2D NMR to address structural ambiguities, especially in crowded spectral regions .
- Safety : Follow OSHA guidelines for chloroacetamide handling, including regular air monitoring and waste neutralization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
